N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (hereafter referred to as Compound A) is a heterocyclic derivative featuring:
- A 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
- A 4-fluorophenylsulfonyl group attached to a butanamide chain.
This structure combines electron-withdrawing (oxadiazole, sulfonyl) and electron-donating (dihydrobenzodioxin) groups, which may influence its physicochemical and biological properties. The fluorophenyl group enhances metabolic stability and lipophilicity, common in pharmacologically active compounds .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O6S/c21-14-4-6-15(7-5-14)31(26,27)11-1-2-18(25)22-20-24-23-19(30-20)13-3-8-16-17(12-13)29-10-9-28-16/h3-8,12H,1-2,9-11H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYAQASWKDZBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound that integrates the oxadiazole scaffold with a dihydrobenzo[b][1,4]dioxin moiety. This combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure
The compound features a complex structure that includes:
- Dihydrobenzo[b][1,4]dioxin : Known for its various biological activities.
- 1,3,4-Oxadiazole : A heterocyclic compound with significant pharmacological properties.
- Sulfonamide group : Often associated with antibacterial and anti-inflammatory effects.
Biological Activity Overview
Research has highlighted various biological activities associated with the compound and its analogs:
1. Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit promising anticancer properties by targeting multiple pathways involved in cancer cell proliferation:
- Mechanism of Action : The compound has been observed to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and K562 .
2. Antimicrobial Properties
The oxadiazole scaffold is also noted for its antimicrobial activity:
- Broad Spectrum : Compounds containing oxadiazole have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
3. Anti-inflammatory Effects
The sulfonamide component contributes to the anti-inflammatory potential of the compound:
- Cytokine Inhibition : Studies indicate that similar compounds can inhibit pro-inflammatory cytokines, offering therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications in the substituents on the oxadiazole ring or the sulfonamide group can significantly affect its potency:
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study on Antiproliferative Activity : A series of oxadiazole derivatives were tested against 60 human cancer cell lines. Notably, some derivatives showed over 90% growth inhibition in sensitive lines such as HL-60(TB) and MDA-MB-435 .
- In Vivo Efficacy : Animal models treated with oxadiazole-containing compounds exhibited reduced tumor growth compared to controls, suggesting potential for further clinical development .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄). This step is critical for establishing the heterocyclic backbone .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization of thiosemicarbazide | POCl₃, 80°C, 4h | 72–78% | |
| Oxidative cyclization | I₂, DMSO, RT, 12h | 65% |
Sulfonylation of Butanamide
The 4-((4-fluorophenyl)sulfonyl)butanamide side chain is introduced via nucleophilic substitution. The sulfonyl chloride reacts with the amine group under alkaline conditions (e.g., K₂CO₃ in DMF) :
| Substrate | Reagent | Temp/Time | Yield |
|---|---|---|---|
| 4-Aminobutanamide derivative | 4-Fluorobenzenesulfonyl chloride | 25°C, 6h | 85% |
Coupling of Dihydrobenzodioxin
The 2,3-dihydrobenzo[b] dioxin moiety is attached via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Reactivity of the Oxadiazole Core
The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
-
Nitration : The oxadiazole undergoes nitration at the 5-position under HNO₃/H₂SO₄, yielding nitro derivatives for further functionalization .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs selectively at the benzodioxin ring due to electron-donating oxygen atoms.
Ring-Opening Reactions
Under acidic hydrolysis (HCl/H₂O, reflux), the oxadiazole ring cleaves to form a diamide intermediate :
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂-NH-) exhibits both acidic and nucleophilic properties:
Alkylation/Acylation
-
Methylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form N-methylsulfonamide derivatives .
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Acylation : Acetic anhydride acetylates the sulfonamide nitrogen, enhancing metabolic stability .
Coordination Chemistry
The sulfonamide sulfur acts as a weak Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .
Catalytic and Enzymatic Interactions
The compound’s biological activity is linked to enzyme inhibition, particularly targeting:
Cholinesterase Inhibition
In vitro studies show competitive inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 1.2 µM, attributed to hydrogen bonding between the sulfonamide and catalytic serine .
Tankyrase Inhibition
The oxadiazole core disrupts tankyrase-1 binding via π-π stacking with catalytic histidine residues .
Stability and Degradation Pathways
-
Photodegradation : UV exposure (λ = 254 nm) causes cleavage of the benzodioxin ring, forming quinone derivatives .
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Hydrolytic Degradation : The sulfonamide bond hydrolyzes slowly in acidic media (t₁/₂ = 48h at pH 2) .
Comparative Reaction Data
| Reaction Type | Key Reagents | Optimal Conditions | Application |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, DMF | 80°C, 4h | Core structure synthesis |
| Sulfonylation | Ar-SO₂Cl, K₂CO₃ | RT, 6h | Side-chain functionalization |
| Enzymatic inhibition | AChE, pH 7.4 buffer | 37°C, 30min | Bioactivity assessment |
Comparison with Similar Compounds
Heterocyclic Core Variations
Compound A ’s 1,3,4-oxadiazole core differs from analogues with 1,2,4-triazole rings (e.g., compounds 7–9 in ). Key distinctions include:
The oxadiazole’s electron deficiency may enhance binding to electron-rich biological targets, whereas triazoles offer greater hydrogen-bonding versatility due to additional N atoms.
Sulfonyl Group Positioning and Substituents
Compound A ’s sulfonyl group is part of a butanamide chain, contrasting with aryl-sulfonyl derivatives (e.g., compounds 7–9 in ):
The butanamide chain in Compound A could enhance aqueous solubility, a critical factor in drug development.
Fluorinated Moieties
Fluorine substitution is a shared feature with analogues like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ():
Both compounds leverage fluorine’s electronegativity to modulate electronic and steric properties, though Compound A ’s single fluorine may reduce steric hindrance compared to polyfluorinated systems .
Spectral and Structural Characterization
- IR Spectroscopy :
- NMR : Fluorophenyl protons in Compound A would appear as distinct multiplets (δ ~7.5–8.0 ppm), similar to fluorinated chromenes in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
